

N,N-Diethylbutane-1,4-diamine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N,N-Diethylbutane-1,4-diamine*

Cat. No.: B044981

[Get Quote](#)

An In-Depth Technical Guide to **N,N-Diethylbutane-1,4-diamine**: Structure, Properties, and Applications

Introduction

N,N-Diethylbutane-1,4-diamine, a substituted alkyl diamine, serves as a crucial building block and intermediate in various chemical syntheses, particularly within the pharmaceutical and materials science sectors. Its structure, featuring both a primary and a tertiary amine separated by a flexible four-carbon chain, imparts unique chemical properties that make it a versatile scaffold in drug design and a valuable monomer in polymer chemistry. The specific arrangement of its functional groups allows for differential reactivity, enabling selective chemical modifications.

This guide provides a comprehensive technical overview of **N,N-Diethylbutane-1,4-diamine**, intended for researchers, scientists, and drug development professionals. It will cover its precise chemical identity, distinguishing it from its common isomer, and delve into its physicochemical properties, synthetic routes, key applications, and essential safety protocols. The insights herein are grounded in established chemical principles to provide a reliable resource for laboratory and development settings.

Chemical Identity and Nomenclature

Accurate identification is paramount in chemical research to ensure reproducibility and safety. The nomenclature of alkylamines can be ambiguous; therefore, a clear definition of the topic

compound, **N,N-Diethylbutane-1,4-diamine**, is essential.

The designation "N,N-diethyl" indicates that two ethyl groups are attached to the same nitrogen atom. This is distinct from its isomer, N,N'-diethylbutane-1,4-diamine, where one ethyl group is attached to each of the two nitrogen atoms.

IUPAC Name and Chemical Structure

The formal IUPAC name for the compound is N',N'-diethylbutane-1,4-diamine.[\[1\]](#)[\[2\]](#) The use of the N' locant specifies that the ethyl groups are on the nitrogen atom distal to the carbon designated as position 1 of the butane chain. The molecular formula is C8H20N2.[\[1\]](#)[\[3\]](#)[\[4\]](#)

The structure consists of a four-carbon (butane) backbone. A primary amine (-NH2) is attached to one end (position 1), and a tertiary amine group, bearing two ethyl substituents (-N(CH2CH3)2), is at the other end (position 4).

Caption: 2D structure of N',N'-diethylbutane-1,4-diamine.

Key Identifiers

For unambiguous sourcing and data retrieval, the following identifiers are critical.

Identifier	Value	Source
CAS Number	27431-62-5	[1]
Molecular Formula	C8H20N2	[1] [3] [4]
Molecular Weight	144.26 g/mol	[1] [3] [4]
IUPAC Name	N',N'-diethylbutane-1,4-diamine	[1] [2]
Common Synonyms	4-(Diethylamino)butylamine, N(1),N(4)-Diethylputrescine	[1] [5]
SMILES	CCN(CC)CCCCN	[1] [3]
InChIKey	JILXUIANNUALRZ-UHFFFAOYSA-N	[1] [3]

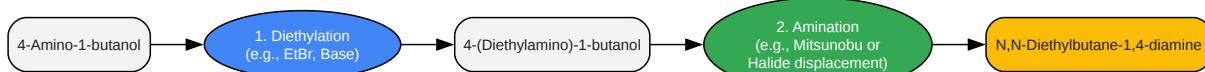
Physicochemical Properties

The physical properties of **N,N-Diethylbutane-1,4-diamine** are essential for its handling, purification, and use in reactions.

Property	Value	Source
Physical Form	Liquid	[6][7]
Appearance	Colorless	[6]
Solubility	Slightly soluble in water	[5]

Synthesis and Reactivity

General Synthetic Strategies


The synthesis of **N,N-Diethylbutane-1,4-diamine** can be approached through several established routes in organic chemistry. A common strategy involves the selective alkylation of a 1,4-butanediamine precursor. The choice of pathway often depends on the availability of starting materials and the desired scale of production.

A plausible and controlled synthetic workflow involves a two-step process starting from 4-amino-1-butanol. This approach offers selectivity due to the differing reactivity of the amine and hydroxyl groups.

Protocol: Synthesis via Reductive Amination

- Step 1: N-Ethylation. 4-amino-1-butanol is reacted with an ethylating agent, such as ethyl bromide or diethyl sulfate. By controlling the stoichiometry (using at least two equivalents of the ethylating agent), the primary amine is converted to a diethylamino group. The hydroxyl group is significantly less reactive under these conditions.
- Step 2: Conversion of Hydroxyl to Amine. The resulting 4-(diethylamino)-1-butanol is then converted to the primary amine. This can be achieved through various methods, such as conversion to an alkyl halide followed by a Gabriel synthesis or azide displacement and subsequent reduction. A more direct route is via a Mitsunobu reaction with phthalimide followed by hydrolysis.

- Step 3: Purification. The final product is purified by distillation under reduced pressure to remove unreacted starting materials and byproducts.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **N,N-Diethylbutane-1,4-diamine**.

Chemical Reactivity

The key to the utility of **N,N-Diethylbutane-1,4-diamine** lies in the differential reactivity of its two nitrogen centers:

- Primary Amine (-NH₂): This group is a potent nucleophile and can readily undergo reactions typical of primary amines, such as acylation, alkylation, Schiff base formation with aldehydes and ketones, and amide bond formation with carboxylic acids or their derivatives.
- Tertiary Amine (-N(Et)₂): This group is sterically hindered and less nucleophilic but retains its basicity. It can act as a proton scavenger or participate in reactions as a non-nucleophilic base. It can also be quaternized with reactive alkyl halides to form quaternary ammonium salts.

This dual functionality allows for selective derivatization. For instance, the primary amine can be selectively protected, allowing for modification at the tertiary amine, or it can be used as a reactive handle to conjugate the molecule to a larger scaffold while the tertiary amine influences the overall solubility and basicity of the final compound.

Applications in Research and Drug Development

The structural motif of two nitrogen atoms separated by a flexible hydrocarbon chain is prevalent in biologically active molecules. This "diamine pharmacophore" is known to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

- Pharmaceutical Intermediate: **N,N-Diethylbutane-1,4-diamine** is explicitly noted for its use as a pharmaceutical intermediate.^[5] Its structure serves as a fragment for building more complex drug candidates. The four-carbon linker provides optimal spacing for many biological targets, mimicking natural polyamines like putrescine.
- Scaffold in Medicinal Chemistry: In drug design, the primary amine offers a convenient point of attachment for pharmacologically active moieties, while the diethylamino group can be used to tune the physicochemical properties of the molecule, such as lipophilicity and pKa. This modulation is critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
- Ligand Synthesis: The diamine can be used to synthesize ligands for metal coordination complexes, some of which have applications as catalysts or therapeutic agents.

Safety, Handling, and Storage

As a corrosive and reactive diamine, strict adherence to safety protocols is mandatory when handling **N,N-Diethylbutane-1,4-diamine**.

Hazard Identification

Based on available Safety Data Sheets (SDS), the compound presents several hazards:

- Corrosivity: Causes severe skin burns and serious eye damage.^[8]
- Toxicity: May be harmful if swallowed, toxic in contact with skin, and potentially fatal if inhaled.
- Flammability: May be combustible and should be kept away from open flames and hot surfaces.^[9]

Recommended Handling Protocol

- Engineering Controls: Always handle this substance within a certified chemical fume hood to prevent inhalation of vapors.^[9] Ensure an eyewash station and safety shower are immediately accessible.^[8]
- Personal Protective Equipment (PPE):

- Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
- Eye Protection: Use chemical safety goggles and a face shield.[9]
- Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.
- Handling Practices:
 - Avoid all direct contact with the substance.
 - Use non-sparking tools and explosion-proof equipment.[9]
 - Wash hands and any exposed skin thoroughly after handling.[9]
 - Do not eat, drink, or smoke in the work area.
- Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[9]

Storage and Stability

- Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. [8][9] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[7]
- Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[9]

Conclusion

N,N-Diethylbutane-1,4-diamine is a structurally distinct diamine with significant potential as a building block in pharmaceutical and chemical research. Its value is derived from the differential reactivity of its primary and tertiary amine groups, which allows for controlled and selective chemical modifications. A precise understanding of its IUPAC nomenclature, N,N'-diethylbutane-1,4-diamine, is crucial to distinguish it from its N,N'- isomer and ensure the correct starting material for synthesis. For professionals in drug development, this compound represents a versatile scaffold for creating novel therapeutics. However, its corrosive and toxic

nature demands that all handling and experimental work be conducted with strict adherence to modern safety standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-Diethyl-1,4-butanediamine | C8H20N2 | CID 117976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Diethylbutane-1,4-diamine | CAS 27431-62-5 | TCIJT | 製品詳細 [tci-chemical-trading.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. N,N-Diethyl-1,4-butanediamine, 96% | Fisher Scientific [fishersci.ca]
- 6. H50278.03 [thermofisher.com]
- 7. N1,N1-Diethylbutane-1,4-diamine | 27431-62-5 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [N,N-Diethylbutane-1,4-diamine chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b044981#n-n-diethylbutane-1-4-diamine-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com